molecular formula C15H12INO3 B5158809 (4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid

(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid

Cat. No.: B5158809
M. Wt: 381.16 g/mol
InChI Key: VNBZKNXFHSBLTL-UHFFFAOYSA-N
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Description

(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid is an organic compound that features a phenylacetic acid core with an iodophenyl carbonyl amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid typically involves the following steps:

    Formation of the Iodophenyl Carbonyl Intermediate: This step involves the iodination of a phenyl carbonyl compound using iodine and a suitable oxidizing agent.

    Amide Bond Formation: The iodophenyl carbonyl intermediate is then reacted with 4-aminophenylacetic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Various substituted phenylacetic acids.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions due to its unique chemical structure.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a role in enhancing the compound’s binding affinity to its target through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid Derivatives: Compounds like 4-aminophenylacetic acid and 3-iodophenylacetic acid share structural similarities.

    Iodophenyl Compounds: Compounds like 3-iodobenzoic acid and 4-iodoaniline.

Uniqueness

(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid is unique due to the presence of both an iodophenyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-[(3-iodobenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-12-3-1-2-11(9-12)15(20)17-13-6-4-10(5-7-13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZKNXFHSBLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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